

Comparative Guide to Suppliers of TBHBA Analogues for Drug Discovery

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Compound of Interest

Compound Name: TBHBA

Cat. No.: B1199825

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For researchers, scientists, and drug development professionals, the selection of high-quality reagents is paramount to the success of experimental outcomes. This guide provides a comparative evaluation of suppliers for a key structural analogue of tert-Butyl (4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazin-1-yl)methyl)benzoate (TBHBA**), a compound of interest in medicinal chemistry and drug development. The requested compound is not readily available as a catalogue item from major chemical suppliers. Therefore, this guide focuses on the closely related and commercially accessible analogue, tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate (CAS No. 475467-03-9).

This analogue shares the core pharmacophore of a piperazine-linked phenylboronic acid pinacol ester, making it a valuable building block for Suzuki-Miyaura cross-coupling reactions in the synthesis of complex molecules.

Performance and Quality Comparison of Suppliers

The quality and purity of reagents like **TBHBA** analogues can significantly impact the yield, reproducibility, and overall success of a synthesis. Below is a comparison of suppliers offering tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate, based on publicly available product specifications.

Supplier	Product Number	Purity Specification	Analytical Methods Cited
BLD Pharm	BD136993	95%	NMR, LC-MS, HPLC
Combi-Blocks	OR-9383	≥95%	Not specified
Pipzine Chemicals	PZ0587	>98.0%	Not specified
Chemspace	CSSB00000061572	Not specified	Not specified

Note: The level of detail regarding quality control and analytical methods can vary between suppliers. It is recommended to request a certificate of analysis (CoA) for lot-specific data before purchase.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for the use of tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate. This protocol is based on established methods for the coupling of arylboronic esters with aryl halides.

Reaction: Coupling of an Aryl Halide with tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate.

Materials:

- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate (1.1 eq)
- Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
- Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
- Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

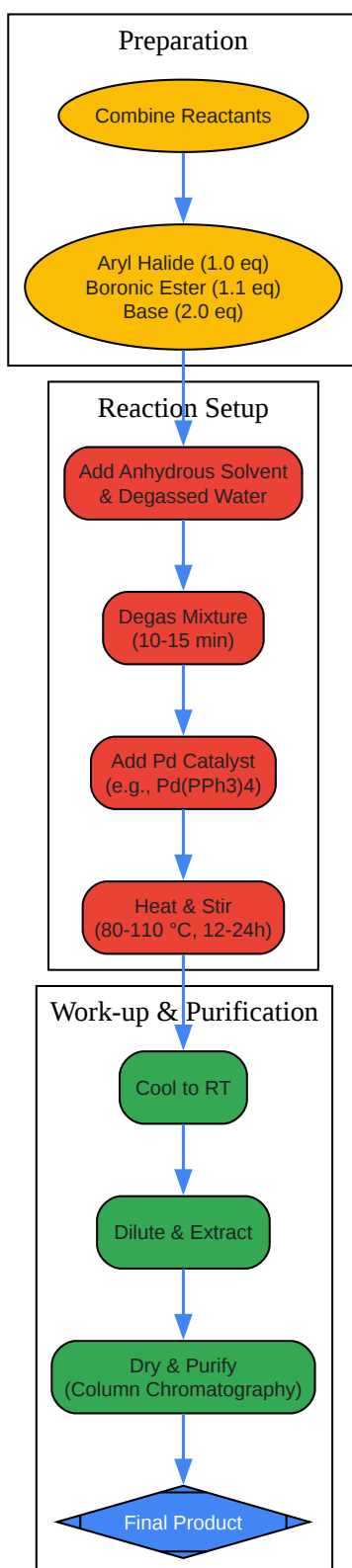
- Degassed water

Procedure:

- Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate, and the base.
- Solvent Addition: Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water).
- Degassing: Bubble the inert gas through the reaction mixture for 10-15 minutes to ensure it is thoroughly deoxygenated.
- Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.
- Reaction: Heat the mixture to the appropriate temperature (typically between 80-110 °C) and stir vigorously. Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS). The reaction is typically complete within 12-24 hours.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.

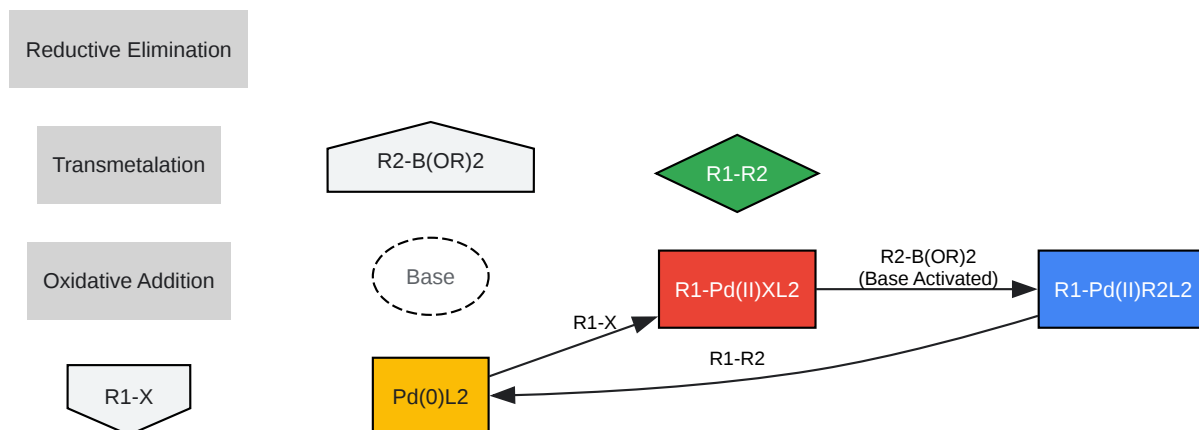
Visualizing the Process: Diagrams

To further clarify the experimental and mechanistic aspects, the following diagrams are provided.



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Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com